PCSK9 modulator-4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C17H11F2N3O |

|---|---|

Molecular Weight |

311.28 g/mol |

IUPAC Name |

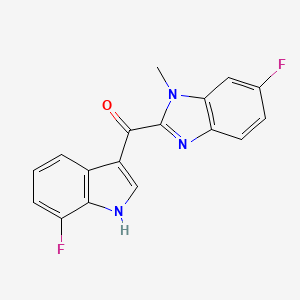

(7-fluoro-1H-indol-3-yl)-(6-fluoro-1-methylbenzimidazol-2-yl)methanone |

InChI |

InChI=1S/C17H11F2N3O/c1-22-14-7-9(18)5-6-13(14)21-17(22)16(23)11-8-20-15-10(11)3-2-4-12(15)19/h2-8,20H,1H3 |

InChI Key |

QLKHIHJMEWHCQU-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C=CC(=C2)F)N=C1C(=O)C3=CNC4=C3C=CC=C4F |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of PCSK9 Modulator-4

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of cholesterol homeostasis.[1][2][3] It functions by binding to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, targeting the receptor for lysosomal degradation.[4][5] This action reduces the number of LDLRs available to clear low-density lipoprotein cholesterol (LDL-C) from the circulation, leading to elevated plasma LDL-C levels. Inhibition of PCSK9 is a clinically validated strategy for lowering LDL-C and reducing the risk of atherosclerotic cardiovascular disease. This document provides a detailed technical overview of the mechanism of action of a novel small molecule, PCSK9 Modulator-4, designed to inhibit the PCSK9-LDLR interaction.

Core Mechanism of Action of this compound

This compound is a synthetic, orally bioavailable small molecule designed to allosterically inhibit the function of circulating PCSK9. Unlike monoclonal antibodies that sterically hinder the PCSK9-LDLR binding site, this compound binds to a distinct allosteric pocket on the PCSK9 protein. This binding induces a conformational change in PCSK9, which in turn prevents its high-affinity interaction with the Epidermal Growth Factor-like repeat A (EGF-A) domain of the LDLR. By preventing this interaction, this compound ensures that the LDLR is not targeted for lysosomal degradation after endocytosis of LDL particles. Consequently, the LDLR is recycled back to the hepatocyte surface, increasing the overall density of LDLRs and enhancing the clearance of LDL-C from the bloodstream.

Signaling Pathway and Point of Intervention

The following diagram illustrates the PCSK9-LDLR signaling pathway and the specific point of intervention for this compound.

Caption: PCSK9-LDLR signaling pathway and Modulator-4 intervention.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of this compound.

Table 1: In Vitro Characterization of this compound

| Parameter | Value |

|---|---|

| Binding Affinity (Kd) to human PCSK9 | 15 nM |

| IC50 for inhibition of PCSK9-LDLR binding | 50 nM |

| Cellular EC50 for LDLR recycling | 120 nM |

| Selectivity over other proprotein convertases | >1000-fold |

Table 2: In Vivo Efficacy of this compound in a Murine Model

| Treatment Group | Dose (mg/kg, oral) | Plasma PCSK9 Reduction (%) | LDL-C Reduction (%) | LDLR Expression Increase (fold) |

|---|---|---|---|---|

| Vehicle Control | 0 | 0 | 0 | 1.0 |

| This compound | 1 | 25 ± 4 | 35 ± 5 | 1.8 ± 0.2 |

| This compound | 3 | 45 ± 6 | 58 ± 7 | 2.5 ± 0.3 |

| This compound | 10 | 68 ± 8 | 75 ± 9 | 3.2 ± 0.4 |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

1. PCSK9-LDLR Binding Inhibition Assay (ELISA-based)

-

Objective: To determine the concentration of this compound required to inhibit the binding of PCSK9 to the LDLR (IC50).

-

Methodology:

-

A 96-well microplate is coated with recombinant human LDLR-EGF-A domain.

-

Wells are blocked to prevent non-specific binding.

-

A constant concentration of biotinylated recombinant human PCSK9 is pre-incubated with serially diluted this compound for 1 hour.

-

The PCSK9/modulator mixture is added to the LDLR-coated wells and incubated for 2 hours.

-

Wells are washed, and streptavidin-horseradish peroxidase (HRP) is added to detect bound biotinylated PCSK9.

-

After a final wash, a colorimetric HRP substrate is added, and the absorbance is measured at 450 nm.

-

The IC50 value is calculated from the dose-response curve.

-

2. Hepatocyte LDLR Recycling Assay (Flow Cytometry)

-

Objective: To quantify the effect of this compound on the surface expression of LDLR in the presence of exogenous PCSK9.

-

Methodology:

-

HepG2 cells are cultured to 80% confluency.

-

Cells are treated with varying concentrations of this compound for 1 hour.

-

Recombinant human PCSK9 is added to the media, and cells are incubated for an additional 4 hours to induce LDLR degradation.

-

Cells are washed, detached, and stained with a fluorophore-conjugated anti-LDLR antibody.

-

LDLR surface expression is quantified by flow cytometry, measuring the mean fluorescence intensity.

-

The EC50 value is determined from the dose-response curve of LDLR expression.

-

3. In Vivo Efficacy Study in a Murine Model

-

Objective: To evaluate the dose-dependent effect of orally administered this compound on plasma LDL-C, PCSK9 levels, and hepatic LDLR expression.

-

Methodology:

-

Wild-type C57BL/6 mice are randomly assigned to treatment groups (n=8-10 per group).

-

A baseline blood sample is collected.

-

This compound is formulated in a suitable vehicle (e.g., methylcellulose) and administered daily via oral gavage at doses of 1, 3, and 10 mg/kg for 14 days.

-

Blood samples are collected at specified time points. Plasma is separated for analysis.

-

Plasma LDL-C and other lipid levels are measured using an automated biochemical analyzer.

-

Plasma PCSK9 concentrations are quantified using a mouse-specific ELISA kit.

-

At the end of the study, liver tissue is harvested, and hepatic LDLR protein expression is quantified by Western blot analysis.

-

Workflow Visualizations

The following diagrams illustrate the experimental workflows.

Caption: Workflow for PCSK9-LDLR Binding Inhibition Assay.

Caption: Workflow for Hepatocyte LDLR Recycling Assay.

Conclusion: this compound represents a promising oral therapeutic strategy for managing hypercholesterolemia. Its allosteric mechanism of action effectively prevents PCSK9-mediated degradation of LDLR, leading to a significant reduction in circulating LDL-C. The experimental data confirm its potency and in vivo efficacy, supporting its continued development as a novel treatment for cardiovascular disease.

References

A Technical Guide to the Discovery and Synthesis of PCSK9 Modulator-4

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of cholesterol homeostasis, and its inhibition has emerged as a validated therapeutic strategy for lowering low-density lipoprotein cholesterol (LDL-C). This technical guide provides an in-depth overview of the discovery and synthesis of a potent small molecule, PCSK9 modulator-4, also identified as Compound 21 in the primary literature. With a half-maximal effective concentration (EC50) of 0.15 nM, this compound represents a significant advancement in the development of oral therapies for hypercholesterolemia. This document details the experimental protocols for its synthesis and biological evaluation, presents key data in a structured format, and visualizes the relevant biological pathways and experimental workflows.

Introduction to PCSK9 and Its Modulation

PCSK9 is a serine protease that plays a critical role in regulating the number of LDL receptors (LDLR) on the surface of hepatocytes.[1] By binding to the LDLR, PCSK9 targets it for lysosomal degradation, thereby reducing the clearance of LDL-C from the bloodstream.[1] Elevated PCSK9 activity is associated with increased LDL-C levels and a higher risk of atherosclerotic cardiovascular disease.[1] Conversely, loss-of-function mutations in the PCSK9 gene are linked to lower LDL-C levels and reduced cardiovascular risk.[1]

The discovery of PCSK9's role in cholesterol metabolism has spurred the development of various inhibitory strategies, including monoclonal antibodies, small interfering RNAs (siRNAs), and small molecules. While injectable biologics have proven effective, the search for orally bioavailable small molecule inhibitors remains a key objective in cardiovascular drug development.

Discovery of this compound (Compound 21)

This compound emerged from a structure-activity relationship (SAR) optimization of a 2,3'-diindolymethane (DIM) scaffold, which was initially identified through phenotypic screening as a downregulator of PCSK9 expression.[2] The lead optimization effort focused on replacing a methylene bridge with a carbonyl linker and introducing a benzimidazoleindole core, which dramatically improved potency and metabolic stability.

Key Quantitative Data

The following table summarizes the key in vitro potency and metabolic stability data for this compound and its precursors.

| Compound | Description | PCSK9 Protein Reduction (10 nM) | PCSK9 Protein Reduction (100 nM) | EC50 (nM) |

| 1 | Methylene bridged diindole | - | - | - |

| 2 | N-methylated methylene bridged diindole | - | - | - |

| 12 | Carbonyl linked diindole | - | - | - |

| 13 | Carbonyl linked benzimidazoleindole | - | - | ~2.46 |

| 20 | N-methylated, fluorinated benzimidazoleindole | 34.4% ± 2.7% | 11.9% ± 0.3% | - |

| This compound (21) | N-methylated, fluorinated benzimidazoleindole | 35.0% ± 4.4% | 12.5% ± 2.1% | 0.15 |

Data sourced from Xie H, et al. Eur J Med Chem. 2020.

Experimental Protocols

Synthesis of this compound (Compound 21)

The synthesis of this compound, chemically named (5-fluoro-1H-indol-3-yl)(1-methyl-5-fluoro-1H-benzo[d]imidazol-2-yl)methanone, is a multi-step process. The general synthetic scheme is outlined below.

General Synthetic Chemistry Information: All reactions were performed under a positive pressure of dry argon in oven-dried glassware. Anhydrous solvents were used unless otherwise specified. Thin-layer chromatography (TLC) on precoated silica gel plates was used to monitor reaction progress. Flash column chromatography was performed using silica gel for purification.

Detailed Synthesis of (5-fluoro-1H-indol-3-yl)(1-methyl-5-fluoro-1H-benzo[d]imidazol-2-yl)methanone (Compound 21):

While the primary source article confirms the structure and potency of Compound 21, the detailed, step-by-step synthesis protocol for this specific molecule is not explicitly provided in the available excerpts. The synthesis would likely follow a convergent approach involving the preparation of a 5-fluoro-1H-indole-3-carbonyl derivative and a 1-methyl-5-fluoro-1H-benzo[d]imidazole intermediate, followed by a coupling reaction to form the final ketone product. Researchers should refer to the full experimental section of the cited publication for the precise reaction conditions, reagents, and purification methods.

PCSK9 Secretion Assay in HepG2 Cells

The biological activity of this compound was assessed by measuring its effect on the secretion of PCSK9 protein from human hepatoma HepG2 cells.

Cell Culture:

-

HepG2 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin sulfate.

Treatment Protocol:

-

Seed HepG2 cells in appropriate culture plates and allow them to adhere and grow to a suitable confluency.

-

Replace the growth medium with fresh medium containing various concentrations of the test compounds (e.g., this compound) or vehicle control (DMSO).

-

Incubate the cells for a specified period (e.g., 48 hours) to allow for an effect on PCSK9 expression and secretion.

Quantification of Secreted PCSK9:

-

After the incubation period, collect the cell culture supernatant.

-

Centrifuge the supernatant to remove any detached cells and debris.

-

Quantify the concentration of human PCSK9 in the supernatant using a commercially available enzyme-linked immunosorbent assay (ELISA) kit (e.g., from R&D Systems), following the manufacturer's instructions.

-

Normalize the PCSK9 levels to a control (e.g., total protein concentration in the corresponding cell lysate) to account for variations in cell number.

Data Analysis:

-

Calculate the percentage reduction in PCSK9 secretion for each compound concentration relative to the vehicle control.

-

Plot the dose-response curve and determine the EC50 value using a suitable nonlinear regression model (e.g., three-parameter log-logistic regression) with software such as GraphPad Prism.

Signaling Pathways and Experimental Workflows

PCSK9-Mediated LDLR Degradation Pathway

The following diagram illustrates the key steps in the PCSK9-mediated degradation of the LDL receptor.

Caption: PCSK9 binds to the LDLR, preventing its recycling and directing it for lysosomal degradation.

Experimental Workflow for PCSK9 Modulator Evaluation

The following diagram outlines the general workflow for the discovery and evaluation of small molecule PCSK9 modulators.

Caption: Workflow for the discovery and preclinical evaluation of PCSK9 small molecule modulators.

Conclusion

This compound (Compound 21) is a highly potent, small molecule inhibitor of PCSK9 secretion with excellent in vitro activity. The development of this compound through a rational, iterative process of chemical synthesis and biological testing highlights a promising strategy for the creation of oral therapies for the management of hypercholesterolemia. The detailed experimental protocols and workflow diagrams provided in this guide are intended to support further research and development in this critical therapeutic area.

References

- 1. Treatment with PCSK9 Inhibitors in Patients with Familial Hypercholesterolemia Lowers Plasma Levels of Platelet-Activating Factor and Its Precursors: A Combined Metabolomic and Lipidomic Approach | MDPI [mdpi.com]

- 2. From Methylene Bridged Diindole to Carbonyl Linked Benzimidazoleindole: Development of Potent and Metabolically Stable PCSK9 Modulators - PMC [pmc.ncbi.nlm.nih.gov]

The Role of PCSK9 Modulator-4 in the LDL Receptor Degradation Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proprotein convertase subtilisin/kexin type 9 (PCSK9) has emerged as a pivotal regulator of plasma low-density lipoprotein cholesterol (LDL-C) levels. By promoting the degradation of the LDL receptor (LDLR), PCSK9 reduces the clearance of LDL-C from the circulation, a key factor in the pathogenesis of atherosclerotic cardiovascular disease. Consequently, inhibition of the PCSK9-LDLR interaction is a validated therapeutic strategy for managing hypercholesterolemia. This technical guide provides an in-depth overview of a potent small molecule, PCSK9 modulator-4, and its role within the LDL receptor degradation pathway. We will explore the underlying molecular mechanisms, present available quantitative data, detail relevant experimental protocols, and provide visual representations of the key pathways and workflows.

The LDL Receptor Degradation Pathway and the Central Role of PCSK9

The liver is the primary organ responsible for clearing circulating LDL-C via the LDL receptor. The lifecycle of the LDLR is a tightly regulated process involving synthesis, transport to the cell surface, ligand binding, endocytosis, and recycling back to the cell surface. Each LDLR molecule can undergo this cycle over 100 times, efficiently removing LDL particles from the bloodstream[1].

PCSK9 disrupts this recycling process. Synthesized predominantly in the liver, PCSK9 is secreted and binds to the epidermal growth factor-like repeat A (EGF-A) domain of the LDLR on the hepatocyte surface[1]. This binding event has two critical consequences:

-

Internalization: The PCSK9-LDLR complex is internalized into the cell via clathrin-mediated endocytosis.

-

Lysosomal Targeting: Once inside the endosome, the acidic environment, which normally causes LDL to dissociate from the LDLR, actually strengthens the PCSK9-LDLR interaction. This persistent binding prevents the LDLR from adopting the conformational change necessary for its recycling. Instead, the entire complex is trafficked to the lysosome for degradation[1].

This PCSK9-mediated degradation reduces the number of available LDL receptors on the cell surface, leading to decreased LDL-C clearance and elevated plasma LDL-C levels.

Signaling Pathway Diagram

References

An In-depth Technical Guide on the Cellular Uptake and Localization of PCSK9 Modulator-4

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) is a key regulator of cholesterol homeostasis, and its inhibition has emerged as a powerful therapeutic strategy for managing hypercholesterolemia. While antibody-based therapies have proven effective, there is a growing interest in the development of small molecule inhibitors. "PCSK9 modulator-4" (also known as Compound 21) is a potent small molecule modulator of PCSK9. Understanding the cellular uptake and subcellular localization of such small molecule inhibitors is critical for optimizing their efficacy and developing next-generation therapeutics. This technical guide provides a comprehensive overview of the methodologies used to investigate the cellular pharmacology of small molecule PCSK9 inhibitors, using this compound as a case study. We present detailed experimental protocols, illustrative quantitative data, and visual representations of key pathways and workflows to aid researchers in this field.

Introduction to PCSK9 and Small Molecule Inhibition

PCSK9 is a serine protease that plays a crucial role in regulating the levels of low-density lipoprotein cholesterol (LDL-C) in the bloodstream. It functions by binding to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, leading to the degradation of the LDLR and a subsequent reduction in the clearance of LDL-C from the circulation. Inhibition of the PCSK9-LDLR interaction has been a successful strategy for lowering LDL-C levels.

While monoclonal antibodies that sequester circulating PCSK9 have been clinically successful, small molecule inhibitors that can intracellularly target the PCSK9 pathway offer potential advantages, including oral bioavailability. This compound is a potent small molecule inhibitor of the PCSK9-LDLR interaction. To fully characterize its mechanism of action and therapeutic potential, a thorough understanding of its cellular uptake, distribution, and target engagement is essential.

Cellular Uptake and Trafficking of this compound

The cellular entry and subsequent trafficking of a small molecule inhibitor like this compound are critical determinants of its biological activity. The primary route of entry into hepatocytes is expected to be passive diffusion across the cell membrane, influenced by the physicochemical properties of the molecule such as lipophilicity and size. Once inside the cell, the modulator needs to reach the compartments where the PCSK9-LDLR interaction occurs, primarily the trans-Golgi network and the endosomal pathway.

Signaling and Internalization Pathway

The canonical pathway of PCSK9-mediated LDLR degradation involves the secretion of PCSK9, its binding to the LDLR on the cell surface, and the subsequent endocytosis of the complex, leading to lysosomal degradation of the LDLR. A small molecule inhibitor like this compound could potentially act at multiple points in this pathway. It could prevent the initial interaction between newly synthesized PCSK9 and LDLR within the secretory pathway or inhibit the binding of extracellular PCSK9 to the LDLR at the cell surface.

Caption: PCSK9-LDLR signaling pathway and points of inhibition by this compound.

Quantitative Analysis of Cellular Uptake

To assess the efficacy of a small molecule inhibitor, it is crucial to quantify its concentration within the target cells. This section provides illustrative data on the cellular uptake of this compound in a human hepatocyte cell line (HepG2).

Time-Dependent Cellular Uptake

The accumulation of this compound within HepG2 cells can be measured over time using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).

| Time (hours) | Intracellular Concentration (nM) |

| 0.5 | 15.2 ± 2.1 |

| 1 | 28.9 ± 3.5 |

| 2 | 45.6 ± 4.8 |

| 4 | 58.3 ± 5.2 |

| 8 | 62.1 ± 6.0 |

| 24 | 60.5 ± 5.7 |

Dose-Dependent Cellular Uptake

The intracellular concentration of this compound is also dependent on the extracellular concentration applied.

| Extracellular Concentration (nM) | Intracellular Concentration (nM) at 4 hours |

| 10 | 12.5 ± 1.8 |

| 50 | 58.3 ± 5.2 |

| 100 | 115.8 ± 10.3 |

| 250 | 280.4 ± 25.1 |

| 500 | 550.9 ± 48.7 |

Subcellular Localization of this compound

Determining the subcellular distribution of this compound is key to understanding its mechanism of action. This can be achieved through techniques such as subcellular fractionation followed by LC-MS/MS analysis or by fluorescence microscopy of a tagged version of the molecule.

Subcellular Fractionation Analysis

HepG2 cells treated with this compound can be fractionated into cytosolic, membrane-bound organelle, and nuclear fractions. The concentration of the modulator in each fraction is then quantified.

| Subcellular Fraction | % of Total Intracellular Modulator-4 |

| Cytosol | 65.8 ± 7.2 |

| Membrane/Organelles | 28.3 ± 4.5 |

| Nucleus | 5.9 ± 1.3 |

These results suggest that while this compound is predominantly localized in the cytosol, a significant portion is associated with membranes and organelles, which is consistent with its expected sites of action in the secretory and endocytic pathways.

In Vitro Characterization of PCSK9 Modulator-4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of PCSK9 modulator-4, a potent small molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). This document details the quantitative data available for this compound, outlines comprehensive experimental protocols for its characterization, and visualizes key pathways and workflows.

Core Data Presentation

The primary in vitro activity of this compound is summarized by its half-maximal effective concentration (EC50), a measure of its potency in a functional cellular assay.

| Compound | Parameter | Value | Source |

| This compound (Compound 21) | EC50 | 0.15 nM | [1][2] |

This potent activity suggests that this compound is a high-affinity binder to PCSK9 and an effective antagonist of its function. The following sections describe the likely experimental methodologies used to determine this value and further characterize the modulator's mechanism of action.

Key In Vitro Experimental Protocols

The in vitro characterization of a novel PCSK9 modulator like this compound typically involves a series of assays to determine its binding affinity, functional inhibition of the PCSK9-LDLR interaction, and its effect on cellular LDL uptake.

PCSK9-LDLR Binding Assay (ELISA-based)

This assay is designed to quantify the ability of a test compound to inhibit the binding of PCSK9 to the Low-Density Lipoprotein Receptor (LDLR).

Principle: Recombinant LDLR is immobilized on a microplate. Recombinant, tagged PCSK9 is then added in the presence of varying concentrations of the test compound. The amount of PCSK9 that binds to the LDLR is detected using an antibody against the tag, which is conjugated to an enzyme (e.g., Horseradish Peroxidase, HRP). The enzymatic reaction produces a measurable signal (colorimetric or chemiluminescent) that is inversely proportional to the inhibitory activity of the compound.

Detailed Protocol:

-

Plate Coating: Coat a 96-well high-binding microplate with recombinant human LDLR ectodomain overnight at 4°C.

-

Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

-

Blocking: Block the plate with a blocking buffer (e.g., 5% Bovine Serum Albumin in PBS) for 2 hours at room temperature to prevent non-specific binding.

-

Washing: Repeat the washing step.

-

Compound Incubation: Prepare serial dilutions of this compound. Pre-incubate recombinant His-tagged PCSK9 with the different concentrations of the modulator for 1 hour at room temperature.

-

Binding Reaction: Transfer the PCSK9-modulator mixtures to the LDLR-coated plate and incubate for 2 hours at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add an HRP-conjugated anti-His-tag antibody and incubate for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Signal Development: Add a TMB (3,3',5,5'-Tetramethylbenzidine) substrate and incubate in the dark for 15-30 minutes. Stop the reaction with a stop solution (e.g., 2N H2SO4).

-

Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay

HTRF assays provide a sensitive, high-throughput method for measuring the PCSK9-LDLR interaction in solution.

Principle: This assay uses two antibodies targeting PCSK9, each labeled with a different HTRF fluorophore (a donor, typically Europium cryptate, and an acceptor, such as d2). When the antibodies bind to the same PCSK9 molecule, the donor and acceptor are brought into close proximity, allowing for Förster Resonance Energy Transfer (FRET) to occur upon excitation of the donor. The resulting signal is proportional to the amount of PCSK9. To measure inhibition of the PCSK9-LDLR interaction, a competitive assay format is used where labeled LDLR competes with the binding of one of the antibodies.

Detailed Protocol:

-

Reagent Preparation: Prepare solutions of HTRF-labeled anti-PCSK9 donor and acceptor antibodies, biotinylated PCSK9, and Eu-labeled LDLR ectodomain.

-

Assay Reaction: In a 384-well plate, add the test compound (this compound) at various concentrations.

-

Component Addition: Add the Eu-labeled LDLR, biotin-labeled PCSK9, and the dye-labeled acceptor.

-

Incubation: Incubate the mixture for 2 hours at room temperature.

-

Signal Reading: Measure the fluorescence intensity using a TR-FRET-compatible plate reader.

-

Data Analysis: The degree of inhibition is determined by the decrease in the FRET signal, and the IC50 is calculated.

Cellular LDL Uptake Assay

This functional assay measures the ability of a PCSK9 modulator to restore the uptake of LDL in cells treated with recombinant PCSK9.

Principle: Hepatocytes (e.g., HepG2 cells) are treated with recombinant PCSK9, which leads to the degradation of LDLR and a subsequent reduction in the uptake of fluorescently labeled LDL. The addition of a PCSK9 inhibitor, such as this compound, is expected to prevent LDLR degradation and restore LDL uptake.

Detailed Protocol:

-

Cell Seeding: Seed HepG2 cells in a 96-well plate and allow them to adhere overnight.

-

Compound and PCSK9 Treatment: Treat the cells with a fixed concentration of recombinant PCSK9 and varying concentrations of this compound. Incubate for 16-24 hours.

-

LDL Uptake: Replace the medium with fresh medium containing a fluorescently labeled LDL (e.g., Bodipy-FL-LDL) and incubate for 2-4 hours at 37°C.

-

Washing: Wash the cells three times with PBS to remove any unbound fluorescent LDL.

-

Cell Lysis and Fluorescence Measurement: Lyse the cells and measure the intracellular fluorescence using a fluorescence plate reader. Alternatively, cells can be fixed and imaged using a high-content imager to quantify LDL uptake per cell.

-

Data Analysis: The increase in fluorescence intensity in the presence of the modulator indicates restored LDL uptake. The EC50 value is determined by plotting the fluorescence intensity against the modulator concentration.

Visualizations

PCSK9 Signaling Pathway and LDL Receptor Degradation

Caption: PCSK9 binds to the LDLR, leading to its degradation in lysosomes and reduced LDL clearance.

Experimental Workflow for In Vitro Characterization of this compound

Caption: A typical workflow for the in vitro characterization of a novel PCSK9 modulator.

Logical Relationship of PCSK9 Inhibition and LDL Clearance

Caption: The mechanism of action by which this compound leads to reduced plasma LDL.

References

Target Engagement of PCSK9 Modulators in Hepatocytes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of cholesterol homeostasis, primarily through its action on the low-density lipoprotein receptor (LDLR) in hepatocytes.[1] Modulation of PCSK9 activity has emerged as a highly effective therapeutic strategy for managing hypercholesterolemia and reducing cardiovascular disease risk.[1][2] This technical guide provides an in-depth overview of the mechanisms of PCSK9 modulator target engagement in hepatocytes. It details the molecular interactions, signaling pathways, and experimental methodologies used to characterize the efficacy of these modulators. Furthermore, this guide summarizes key quantitative data and presents visual workflows to facilitate a comprehensive understanding of this critical area in drug development.

Introduction to PCSK9 and its Role in Hepatocytes

PCSK9 is a serine protease predominantly synthesized and secreted by the liver.[3][4] Its primary function is to regulate the number of LDLRs on the surface of hepatocytes. By binding to the epidermal growth factor-like repeat A (EGF-A) domain of the LDLR, PCSK9 targets the receptor for lysosomal degradation, thereby preventing its recycling to the cell surface. This reduction in LDLR density leads to decreased clearance of circulating low-density lipoprotein cholesterol (LDL-C), resulting in elevated plasma LDL-C levels. Given this central role, inhibition of PCSK9 function is a prime therapeutic target.

Mechanism of Action of PCSK9 Modulators

PCSK9 modulators aim to disrupt the PCSK9-LDLR interaction, leading to increased LDLR recycling and enhanced LDL-C uptake by hepatocytes. Several classes of PCSK9 modulators have been developed, each with a distinct mechanism of action:

-

Monoclonal Antibodies (mAbs): These biologics, such as evolocumab and alirocumab, bind to circulating PCSK9 and prevent its interaction with the LDLR.

-

Small Interfering RNA (siRNA): Molecules like inclisiran inhibit the synthesis of PCSK9 in hepatocytes by targeting its messenger RNA (mRNA) for degradation.

-

Small Molecule Inhibitors: These orally bioavailable drugs are being developed to interfere with PCSK9 binding to the LDLR or to inhibit its synthesis or secretion.

-

Macrocyclic Peptides: A newer class of oral inhibitors that can block the interaction between PCSK9 and the LDLR.

Signaling Pathways in Hepatocytes Modulated by PCSK9

PCSK9's influence in hepatocytes extends beyond LDLR degradation, involving various signaling pathways that can impact cellular processes like proliferation, inflammation, and lipid metabolism. Studies have implicated PCSK9 in the modulation of pathways such as PI3K/Akt, MAPK, and Wnt/β-catenin. Furthermore, PCSK9 has been shown to influence inflammatory signaling, for instance, through the Toll-like receptor 4 (TLR4) and NF-κB pathway.

Figure 1. PCSK9-Mediated LDLR Degradation Pathway in Hepatocytes.

Quantitative Analysis of Target Engagement

The efficacy of PCSK9 modulators is quantified by measuring their impact on key biomarkers. The following tables summarize the typical effects of different classes of PCSK9 inhibitors.

| Modulator Class | Target | LDL-C Reduction | Lp(a) Reduction | Dosing Frequency |

| Monoclonal Antibodies | Circulating PCSK9 | ~60% | 20-30% | Bi-weekly or Monthly |

| siRNA (Inclisiran) | PCSK9 mRNA | ~50% | N/A | Every 6 months |

| Macrocyclic Peptides (Oral) | PCSK9-LDLR Interaction | Similar to injectables | N/A | Daily |

Experimental Protocols for Assessing Target Engagement

A variety of in vitro and in vivo assays are employed to evaluate the target engagement and efficacy of PCSK9 modulators.

In Vitro PCSK9-LDLR Binding Assay

Objective: To determine the ability of a modulator to inhibit the binding of PCSK9 to the LDLR.

Methodology:

-

Plate Coating: Coat a 96-well high-binding microplate with recombinant human LDLR protein and incubate overnight at 4°C.

-

Washing: Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound LDLR.

-

Blocking: Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

Compound Incubation: Add serial dilutions of the test modulator to the wells, followed by the addition of a fixed concentration of biotinylated recombinant human PCSK9. Incubate for 2 hours at room temperature.

-

Detection: After washing, add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 1 hour.

-

Signal Development: Add a TMB substrate solution and stop the reaction with sulfuric acid.

-

Data Analysis: Measure the absorbance at 450 nm. The percentage of inhibition is calculated relative to controls without the modulator.

Cellular LDL-C Uptake Assay in HepG2 Cells

Objective: To assess the effect of a PCSK9 modulator on the ability of hepatocytes to take up LDL-C.

Methodology:

-

Cell Culture: Culture HepG2 cells in a suitable medium until they reach 70-80% confluency.

-

Treatment: Treat the cells with the PCSK9 modulator at various concentrations for a predetermined period (e.g., 24-48 hours).

-

LDL-C Incubation: Add fluorescently labeled LDL-C (e.g., DiI-LDL) to the cell culture medium and incubate for 4 hours.

-

Cell Lysis and Analysis: Wash the cells to remove unbound DiI-LDL, then lyse the cells. Measure the fluorescence of the cell lysate using a fluorometer.

-

Data Analysis: An increase in fluorescence indicates enhanced LDL-C uptake. Quantify the dose-dependent effect of the modulator.

Western Blot Analysis of LDLR and PCSK9 Expression

Objective: To determine the effect of a modulator on the protein levels of LDLR and PCSK9 in hepatocytes.

Methodology:

-

Cell Treatment and Lysis: Treat HepG2 cells with the modulator and then lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies specific for LDLR, PCSK9, and a loading control (e.g., GAPDH).

-

Detection: Incubate with HRP-conjugated secondary antibodies and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Data Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.

Figure 2. Experimental Workflow for Evaluating PCSK9 Modulators.

Conclusion

The modulation of PCSK9 represents a significant advancement in the management of hypercholesterolemia. Understanding the intricate details of target engagement in hepatocytes is paramount for the development of novel and more effective PCSK9 inhibitors. The experimental protocols and data presented in this guide provide a framework for researchers and drug developers to assess the therapeutic potential of new PCSK9 modulators. As research continues, the focus will likely expand to include the extra-hepatic effects of PCSK9 and the long-term outcomes of its inhibition.

References

Methodological & Application

Application Notes and Protocols for In Vitro Assay of PCSK9 Modulator-4

Audience: Researchers, scientists, and drug development professionals.

Introduction

Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) is a key regulator of low-density lipoprotein (LDL) cholesterol levels.[1][2] By binding to the LDL receptor (LDLR) on the surface of hepatocytes, PCSK9 targets the receptor for lysosomal degradation, thereby reducing its ability to clear circulating LDL cholesterol.[3] Inhibition of the PCSK9-LDLR interaction is a clinically validated strategy for lowering LDL cholesterol. This document provides detailed protocols for the in vitro characterization of "PCSK9 Modulator-4," a novel small molecule inhibitor of the PCSK9 pathway.

PCSK9 Signaling Pathway

The binding of secreted PCSK9 to the epidermal growth factor-like repeat A (EGF-A) domain of the LDLR on the cell surface prevents the receptor from recycling back to the surface. Instead, the PCSK9-LDLR complex is internalized and targeted to the lysosome for degradation. This leads to a reduced number of LDLRs available to clear LDL from the circulation, resulting in elevated levels of LDL cholesterol.

Experimental Protocols

Herein, we describe three key in vitro assays to characterize the activity of this compound: a cell-based LDL uptake assay, a Western blot analysis for LDLR degradation, and a direct PCSK9-LDLR binding assay.

Experimental Workflow Overview

The general workflow for testing this compound involves treating cells with the compound in the presence of PCSK9, followed by analysis of LDL uptake, LDLR protein levels, or direct assessment of PCSK9-LDLR interaction.

Cell-Based LDL Uptake Assay

This assay measures the ability of cells to take up fluorescently labeled LDL from the culture medium, which is dependent on the surface expression of LDLR. Inhibition of PCSK9 by Modulator-4 is expected to increase LDLR levels and consequently enhance LDL uptake.

Materials:

-

HepG2 cells

-

DMEM medium with 10% fetal bovine serum (FBS)

-

Recombinant human PCSK9 protein

-

Fluorescently labeled LDL (e.g., DiI-LDL)

-

This compound

-

96-well black, clear-bottom plates

-

Plate reader with fluorescence capabilities

Protocol:

-

Seed HepG2 cells in a 96-well black, clear-bottom plate at a density of 2 x 104 cells/well and allow them to adhere overnight.

-

The next day, replace the growth medium with serum-free DMEM.

-

Prepare a dilution series of this compound in serum-free DMEM.

-

Add the diluted Modulator-4 to the wells, followed by the addition of recombinant human PCSK9 to a final concentration of 1 µg/mL. Include control wells with no PCSK9 and wells with PCSK9 but no modulator.

-

Incubate the plate for 24 hours at 37°C in a CO2 incubator.

-

Add fluorescently labeled LDL to each well at a final concentration of 10 µg/mL and incubate for 4 hours at 37°C.

-

Wash the cells three times with phosphate-buffered saline (PBS).

-

Add PBS to each well and measure the fluorescence intensity using a plate reader (e.g., excitation/emission at 549/565 nm for DiI-LDL).

Data Presentation:

| Concentration of this compound (nM) | Mean Fluorescence Intensity (Arbitrary Units) | Standard Deviation | % LDL Uptake (relative to no PCSK9 control) |

| 0 (No PCSK9) | 1250 | 85 | 100% |

| 0 (+ PCSK9) | 620 | 55 | 49.6% |

| 1 | 710 | 60 | 56.8% |

| 10 | 850 | 70 | 68.0% |

| 100 | 1050 | 80 | 84.0% |

| 1000 | 1180 | 90 | 94.4% |

| 10000 | 1230 | 88 | 98.4% |

EC50 for LDL Uptake: 45 nM

Western Blot for LDLR Degradation

This assay directly visualizes the levels of LDLR protein in cell lysates following treatment with PCSK9 and Modulator-4. A successful modulator will prevent the PCSK9-mediated degradation of the LDLR.

Materials:

-

HepG2 cells

-

6-well plates

-

Recombinant human PCSK9 protein

-

This compound

-

RIPA lysis buffer with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Primary antibodies: anti-LDLR, anti-beta-actin (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Protocol:

-

Seed HepG2 cells in 6-well plates at a density of 2 x 105 cells/well and grow to 80-90% confluency.[4]

-

Replace the medium with serum-free DMEM and treat with various concentrations of this compound in the presence of 1 µg/mL of recombinant human PCSK9 for 24 hours.[4]

-

Wash the cells with cold PBS and lyse them using RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against LDLR and beta-actin overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities using densitometry software.

Data Presentation:

| Concentration of this compound (nM) | LDLR Protein Level (Normalized to Beta-actin) | Standard Deviation | % LDLR Protection (relative to +PCSK9 control) |

| 0 (No PCSK9) | 1.00 | 0.08 | 100% |

| 0 (+ PCSK9) | 0.35 | 0.04 | 0% |

| 1 | 0.45 | 0.05 | 15.4% |

| 10 | 0.62 | 0.06 | 41.5% |

| 100 | 0.85 | 0.07 | 76.9% |

| 1000 | 0.95 | 0.08 | 92.3% |

| 10000 | 0.98 | 0.09 | 96.9% |

IC50 for LDLR Protection: 60 nM

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This biochemical assay directly measures the binding of PCSK9 to the LDLR in a high-throughput format. It is used to determine if this compound acts by directly disrupting this protein-protein interaction.

Materials:

-

Recombinant human PCSK9 protein (tagged with a donor fluorophore, e.g., terbium)

-

Recombinant human LDLR-EGF-A domain (tagged with an acceptor fluorophore, e.g., d2)

-

This compound

-

Assay buffer (e.g., PBS with 0.1% BSA)

-

384-well low-volume white plates

-

TR-FRET compatible plate reader

Protocol:

-

Prepare a serial dilution of this compound in the assay buffer.

-

In a 384-well plate, add the tagged PCSK9 and tagged LDLR-EGF-A domain to a final concentration determined by prior optimization (e.g., 5 nM and 10 nM, respectively).

-

Add the diluted this compound to the wells. Include control wells with no modulator (maximum FRET) and wells with no LDLR (background).

-

Incubate the plate for 2 hours at room temperature, protected from light.

-

Measure the TR-FRET signal by reading the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor) after a time delay following excitation (e.g., 337 nm).

-

Calculate the FRET ratio (acceptor emission / donor emission) and normalize the data to determine the percent inhibition.

Data Presentation:

| Concentration of this compound (nM) | TR-FRET Ratio | Standard Deviation | % Inhibition of Binding |

| 0 | 2.50 | 0.15 | 0% |

| 1 | 2.25 | 0.12 | 10% |

| 10 | 1.88 | 0.10 | 24.8% |

| 100 | 1.25 | 0.08 | 50% |

| 1000 | 0.63 | 0.05 | 74.8% |

| 10000 | 0.52 | 0.04 | 79.2% |

IC50 for Binding Inhibition: 100 nM

Summary of In Vitro Activity

The following table summarizes the potency of this compound across the described in vitro assays.

| Assay | Endpoint | Potency (IC50/EC50) |

| Cell-Based LDL Uptake | EC50 | 45 nM |

| Western Blot for LDLR Degradation | IC50 | 60 nM |

| TR-FRET PCSK9-LDLR Binding | IC50 | 100 nM |

Conclusion

The data presented demonstrate that this compound is a potent inhibitor of the PCSK9 pathway. It effectively rescues PCSK9-mediated LDLR degradation, leading to increased LDL uptake in a cellular context. The TR-FRET data suggest that its mechanism of action involves the direct inhibition of the PCSK9-LDLR interaction. These results support the further development of this compound as a potential therapeutic for hypercholesterolemia.

References

- 1. In Vitro Assays for the Discovery of PCSK9 Autoprocessing Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. PCSK9 ELISA Kits, PCSK9-LDLR, PCSK9-cIAP1 in vitro Binding Assay Kits | MBL Life Science -JAPAN- [ruo.mbl.co.jp]

- 4. walshmedicalmedia.com [walshmedicalmedia.com]

Application Note and Protocols: PCSK9 Modulator-4 Cell-Based LDL Uptake Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of cholesterol homeostasis.[1][2][3] It functions by binding to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, targeting it for lysosomal degradation.[4][5] This action reduces the number of LDLRs available to clear circulating low-density lipoprotein cholesterol (LDL-C) from the bloodstream, leading to elevated plasma LDL-C levels, a major risk factor for cardiovascular disease.

PCSK9 inhibitors, a class of therapeutic agents, block the interaction between PCSK9 and LDLR. This prevents LDLR degradation, leading to increased recycling of the receptor to the cell surface, enhanced LDL-C uptake by hepatocytes, and consequently, a reduction in plasma LDL-C levels. This application note provides a detailed protocol for a cell-based assay to evaluate the efficacy of a novel investigational compound, "PCSK9 Modulator-4," in promoting LDL uptake in a human hepatocyte cell line.

Principle of the Assay

This assay quantifies the uptake of fluorescently labeled LDL into cultured cells in the presence or absence of recombinant human PCSK9 (rhPCSK9) and the test compound, this compound. A dose-dependent increase in LDL uptake in the presence of rhPCSK9 and this compound, compared to cells treated with rhPCSK9 alone, indicates the inhibitory activity of the modulator.

Materials and Reagents

| Reagent | Supplier | Catalog Number |

| HepG2 Cells | ATCC | HB-8065 |

| Dulbecco's Modified Eagle Medium (DMEM) | Gibco | 11965092 |

| Fetal Bovine Serum (FBS) | Gibco | 26140079 |

| Penicillin-Streptomycin | Gibco | 15140122 |

| Recombinant Human PCSK9 (rhPCSK9) | R&D Systems | 3888-SE |

| Fluorescently Labeled LDL (e.g., DiI-LDL) | Invitrogen | L3482 |

| This compound | (User's internal compound) | N/A |

| Phosphate-Buffered Saline (PBS) | Gibco | 10010023 |

| 96-well black, clear-bottom tissue culture plates | Corning | 3603 |

| Plate Reader with fluorescence capabilities | (e.g., Tecan, BioTek) | N/A |

Experimental Protocols

Cell Culture and Seeding

-

Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Seed HepG2 cells into a 96-well black, clear-bottom plate at a density of 2 x 10^4 cells per well in 100 µL of complete growth medium.

-

Incubate the plate for 24 hours to allow for cell attachment.

Assay Protocol

-

After 24 hours, carefully aspirate the growth medium from the wells.

-

Wash the cells once with 100 µL of sterile PBS.

-

Add 90 µL of serum-free DMEM to each well.

-

Prepare a dilution series of this compound in serum-free DMEM.

-

Add 10 µL of the this compound dilutions to the respective wells. For control wells, add 10 µL of serum-free DMEM (vehicle control).

-

Add 10 µL of rhPCSK9 (final concentration of 1 µg/mL) to all wells except the "No PCSK9" control wells. Add 10 µL of serum-free DMEM to the "No PCSK9" wells.

-

Incubate the plate at 37°C for 16 hours.

-

Following the incubation, add 10 µL of fluorescently labeled LDL (final concentration of 10 µg/mL) to all wells.

-

Incubate the plate at 37°C for 4 hours, protected from light.

-

Aspirate the medium containing the fluorescent LDL and wash the cells three times with 100 µL of cold PBS to remove unbound LDL.

-

Add 100 µL of PBS to each well.

-

Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the chosen fluorescent label (e.g., for DiI-LDL: Ex/Em ~549/565 nm).

Data Presentation

The following tables summarize the expected quantitative data from the cell-based LDL uptake assay.

Table 1: Control LDL Uptake Data

| Condition | Mean Fluorescence Intensity (RFU) | Standard Deviation | % LDL Uptake (Normalized to Untreated) |

| Untreated Cells | 15,000 | 1,200 | 100% |

| Cells + rhPCSK9 (1 µg/mL) | 6,000 | 550 | 40% |

Table 2: Effect of this compound on LDL Uptake in the Presence of rhPCSK9

| This compound Concentration (µM) | Mean Fluorescence Intensity (RFU) | Standard Deviation | % LDL Uptake (Normalized to Untreated) | % Reversal of PCSK9 Effect |

| 0 (rhPCSK9 only) | 6,000 | 550 | 40% | 0% |

| 0.01 | 7,500 | 680 | 50% | 16.7% |

| 0.1 | 9,750 | 890 | 65% | 41.7% |

| 1 | 12,750 | 1,100 | 85% | 75% |

| 10 | 14,250 | 1,300 | 95% | 91.7% |

| 100 | 14,850 | 1,350 | 99% | 98.3% |

Visualizations

PCSK9 Signaling Pathway and Mechanism of Modulator-4

References

- 1. Frontiers | Regulation of PCSK9 Expression and Function: Mechanisms and Therapeutic Implications [frontiersin.org]

- 2. walshmedicalmedia.com [walshmedicalmedia.com]

- 3. Molecular biology of PCSK9: its role in LDL metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PCSK9 and LDLR degradation: regulatory mechanisms in circulation and in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

Application Notes and Protocols: PCSK9 Modulator-4 in Animal Models of Hyperlipidemia

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) is a key regulator of cholesterol homeostasis.[1] By binding to the Low-Density Lipoprotein Receptor (LDLR) on the surface of hepatocytes, PCSK9 targets the receptor for lysosomal degradation, which reduces the clearance of LDL-cholesterol (LDL-C) from the bloodstream.[1][2] Inhibition of the PCSK9-LDLR interaction is a clinically validated strategy for lowering LDL-C levels.[3] "PCSK9 modulator-4," also identified as Compound 21, is a potent small-molecule modulator of PCSK9.[4] In vitro studies have demonstrated its significant activity in reducing PCSK9 protein levels, suggesting its potential as a therapeutic agent for hyperlipidemia.

These application notes provide a comprehensive overview and detailed protocols for the in vivo evaluation of this compound in established murine models of hyperlipidemia.

Mechanism of Action

This compound acts by reducing the expression of PCSK9. This leads to an increase in the number of LDLRs on the surface of liver cells, enhancing the uptake of circulating LDL-C and consequently lowering plasma LDL-C levels.

Caption: PCSK9 Signaling Pathway and Point of Intervention for this compound.

Quantitative Data

While specific in vivo data for this compound (Compound 21) is not yet published, the following tables summarize its in vitro potency and representative in vivo data from a similar oral small-molecule PCSK9 inhibitor to provide a reference for expected efficacy.

Table 1: In Vitro Activity of this compound (Compound 21)

| Parameter | Value | Cell Line | Description |

|---|---|---|---|

| EC₅₀ | 0.15 nM | HepG2 | Concentration for 50% maximal reduction of PCSK9 protein. |

| PCSK9 Reduction (10 nM) | 35.0% ± 4.4% | HepG2 | Reduction of secreted PCSK9 protein. |

| PCSK9 Reduction (100 nM) | 12.5% ± 2.1% | HepG2 | Reduction of secreted PCSK9 protein. |

Table 2: Representative In Vivo Efficacy of an Oral PCSK9 Small-Molecule Inhibitor in a Hyperlipidemic Mouse Model (Illustrative Data)

| Treatment Group | Dose (mg/kg/day) | Total Cholesterol (% Change) | LDL-C (% Change) | Triglycerides (% Change) |

|---|---|---|---|---|

| Vehicle Control | - | +5% | +8% | +10% |

| PCSK9 Modulator (Low) | 10 | -25% | -40% | -15% |

| PCSK9 Modulator (Mid) | 30 | -45% | -55% | -20% |

| PCSK9 Modulator (High) | 100 | -60% | -70% | -25% |

Note: This data is illustrative and based on typical results for oral small-molecule PCSK9 inhibitors in preclinical models.

Experimental Protocols

Animal Models for Hyperlipidemia

Two common and effective methods for inducing hyperlipidemia in mice are the High-Fat Diet (HFD) model and the AAV-PCSK9 model.

1. High-Fat Diet (HFD)-Induced Hyperlipidemia Model

-

Animal Strain: C57BL/6J mice are commonly used as they are susceptible to diet-induced obesity and hyperlipidemia.

-

Diet: A high-fat diet typically consists of 45% to 60% of calories from fat, often with added cholesterol (1.25%) and cholic acid (0.5%).

-

Protocol:

-

Acclimate male C57BL/6J mice (8-10 weeks old) for one week with standard chow and water ad libitum.

-

Divide mice into a control group (standard chow) and a hyperlipidemic group (HFD).

-

Feed the respective diets for 8-16 weeks to induce a stable hyperlipidemic phenotype.

-

Monitor body weight and food intake weekly.

-

Collect blood samples at baseline and at the end of the dietary induction period to confirm the hyperlipidemic state by measuring plasma lipid levels.

-

2. AAV-PCSK9-Induced Hyperlipidemia Model

This model utilizes an adeno-associated virus (AAV) vector to overexpress a gain-of-function mutant of PCSK9 (e.g., D377Y in mice) in the liver, leading to rapid and sustained hypercholesterolemia.

-

Animal Strain: Wild-type C57BL/6J mice.

-

Vector: AAV8 serotype is often used due to its high tropism for the liver.

-

Protocol:

-

Acclimate male C57BL/6J mice (8-10 weeks old) for one week.

-

Inject a single dose of AAV8-mPCSK9-D377Y (e.g., 3 x 10¹⁰ vector genomes per mouse) via the tail vein. A control group should be injected with a control AAV vector (e.g., AAV-GFP).

-

Hypercholesterolemia typically develops within 2-3 weeks and is sustained for several months.

-

Mice can be maintained on a standard chow or switched to a high-fat diet to exacerbate atherosclerosis.

-

In Vivo Efficacy Study Protocol for this compound

Caption: General Experimental Workflow for In Vivo Efficacy Studies.

1. Preparation of Dosing Solution:

-

Based on the chemical properties of this compound, select an appropriate vehicle for oral administration (e.g., 0.5% methylcellulose with 0.1% Tween 80 in water).

-

Prepare fresh dosing solutions daily and ensure homogeneity.

2. Dosing and Administration:

-

Once hyperlipidemia is established, randomly assign mice to treatment groups (n=8-10 per group):

-

Vehicle Control

-

This compound (e.g., 10, 30, 100 mg/kg)

-

-

Administer the compound or vehicle orally (p.o.) via gavage once daily for a predetermined period (e.g., 4 weeks).

3. Sample Collection and Analysis:

-

Blood Sampling: Collect blood via the tail vein or retro-orbital sinus at baseline and at specified time points during the study (e.g., weekly). At termination, collect a final blood sample via cardiac puncture.

-

Plasma Lipid Profile: Separate plasma by centrifugation and store at -80°C. Measure total cholesterol, LDL-C, HDL-C, and triglycerides using commercially available enzymatic kits or an automated clinical chemistry analyzer.

-

PCSK9 Levels: Measure plasma PCSK9 concentrations using a mouse-specific ELISA kit.

-

Tissue Harvesting: At the end of the study, euthanize the animals and perfuse with PBS. Harvest the liver and the aorta.

-

Hepatic LDLR Expression: Prepare liver lysates and determine the protein levels of LDLR by Western blotting.

-

Atherosclerotic Plaque Analysis (if applicable): For studies using atherogenic models (e.g., ApoE-/- mice or long-term HFD in C57BL/6J), carefully dissect the aorta, stain with Oil Red O, and quantify the lesion area using image analysis software.

Data Analysis and Interpretation

-

Calculate the percentage change in lipid parameters from baseline for each animal and each treatment group.

-

Use appropriate statistical tests (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed effects compared to the vehicle control group.

-

Correlate the reduction in plasma LDL-C with the dose of this compound and with changes in plasma PCSK9 levels and hepatic LDLR expression to confirm the on-target mechanism of action.

These protocols provide a robust framework for the preclinical evaluation of this compound in relevant animal models of hyperlipidemia. Adherence to these methodologies will ensure the generation of high-quality, reproducible data to support further drug development.

References

Application Notes and Protocols for High-Throughput Screening of PCSK9 Modulators

Audience: Researchers, scientists, and drug development professionals.

Introduction

Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) is a key regulator of cholesterol homeostasis. It binds to the Low-Density Lipoprotein Receptor (LDLR) on the surface of hepatocytes, targeting it for lysosomal degradation. This action reduces the number of LDLRs available to clear circulating LDL-cholesterol (LDL-C), leading to elevated plasma LDL-C levels and an increased risk of atherosclerotic cardiovascular disease. Inhibiting the PCSK9-LDLR interaction is a clinically validated and promising therapeutic strategy for lowering LDL-C. High-throughput screening (HTS) plays a crucial role in the discovery of novel small molecules, peptides, or biologics that can modulate PCSK9 activity.

These application notes provide an overview and detailed protocols for various HTS methodologies designed to identify and characterize modulators of the PCSK9 pathway. The assays described cover a range of formats, from biochemical binding assays to cell-based functional assays, each offering unique advantages for drug discovery campaigns.

PCSK9 Signaling Pathway

The interaction between PCSK9 and the LDLR is a critical control point in cholesterol metabolism. Secreted PCSK9 binds to the epidermal growth factor-like repeat A (EGF-A) domain of the LDLR on the hepatocyte cell surface. The PCSK9/LDLR complex is then internalized via clathrin-mediated endocytosis. Inside the cell, PCSK9 directs the LDLR to the lysosome for degradation, preventing the receptor from recycling back to the cell surface. By inhibiting this interaction, the LDLR can be spared from degradation, allowing it to return to the cell surface and continue clearing LDL-C from the bloodstream.

High-Throughput Screening Assays for PCSK9 Modulators

A variety of HTS assays have been developed to identify inhibitors of the PCSK9-LDLR interaction or modulators of PCSK9 expression. The choice of assay depends on the specific goals of the screening campaign, such as the desired throughput, cost, and the type of modulators being sought (e.g., small molecules, biologics, or gene expression modulators).

Data Presentation: Comparison of HTS Assays

The following table summarizes the key quantitative and qualitative features of common HTS assays for PCSK9 modulators, allowing for easy comparison.

| Assay Type | Principle | Format | Throughput | Key Advantages | Key Disadvantages | Z'-factor |

| TR-FRET Binding Assay | Time-Resolved Fluorescence Resonance Energy Transfer between labeled PCSK9 and LDLR. | Homogeneous, no-wash | High (384-well) | High sensitivity, low background, robust. | Requires purified, labeled proteins; potential for compound interference. | Typically > 0.7 |

| AlphaLISA Binding Assay | Amplified Luminescent Proximity Homogeneous Assay measuring PCSK9-LDLR binding. | Homogeneous, no-wash | High (384-well) | High sensitivity and dynamic range. | Requires specific bead-based reagents; potential for light scattering interference. | Typically > 0.7 |

| ELISA-based Binding Assay | Enzyme-Linked Immunosorbent Assay to detect the binding of PCSK9 to immobilized LDLR. | Heterogeneous, wash steps | Medium (96-well) | Cost-effective, well-established technology. | Multiple wash steps increase time and variability; lower throughput. | 0.5 - 0.7 |

| Bioluminescent Protein Complementation (NanoBiT®) | Reconstitution of a luciferase enzyme when tagged PCSK9 and LDLR interact in live cells. | Cell-based, homogeneous | High (96/384-well) | Real-time, cell-based interaction analysis; high sensitivity.[1] | Requires stable cell line generation; potential for cellular toxicity. | 0.83[1] |

| Fluorescent LDL Uptake Assay | Measures the uptake of fluorescently labeled LDL by hepatocytes, which is inhibited by PCSK9. | Cell-based, imaging or plate reader | Medium to High | Functional measure of the entire PCSK9 pathway. | Indirect measure of PCSK9-LDLR interaction; can be affected by other cellular processes. | Variable, typically 0.5 - 0.7 |

| PCSK9 Promoter-Reporter Assay | Luciferase or other reporter gene expression driven by the PCSK9 promoter in cells. | Cell-based, luminescence | High (384-well) | Identifies modulators of PCSK9 gene expression. | Does not directly measure protein-protein interaction. | Variable |

| PCSK9 Autoprocessing Assay | TR-FRET or other methods to detect the conformational change upon autocleavage of proPCSK9.[2] | Biochemical | High | Targets a critical step in PCSK9 maturation.[2] | Does not directly assess LDLR binding. | Not specified |

Experimental Protocols

TR-FRET PCSK9-LDLR Binding Assay

This protocol is designed for a 384-well format and measures the direct binding between purified, labeled PCSK9 and the LDLR ectodomain.

Materials:

-

Europium-labeled LDLR ectodomain (LDLR-Eu)

-

Biotinylated PCSK9

-

Dye-labeled acceptor (e.g., Streptavidin-Allophycocyanin)

-

3x PCSK9 TR-FRET Assay Buffer

-

White, non-binding, low-volume 384-well microtiter plate

-

TR-FRET capable microplate reader

Protocol:

-

Reagent Preparation:

-

Prepare 1x PCSK9 Assay Buffer by diluting the 3x stock with distilled water.[3]

-

Thaw LDLR-Eu and biotinylated PCSK9 on ice. Aliquot to avoid repeated freeze-thaw cycles.

-

Dilute LDLR-Eu to a working concentration (e.g., 1 µg/mL) in 1x Assay Buffer.

-

Dilute dye-labeled acceptor (e.g., 100-fold) in 1x Assay Buffer.

-

Dilute biotinylated PCSK9 to a working concentration (e.g., 6 µg/mL) in 1x Assay Buffer.

-

-

Assay Procedure:

-

Add 5 µL of test inhibitor diluted in 1x Assay Buffer to the wells of the 384-well plate. For controls, add buffer alone.

-

Add 5 µL of diluted LDLR-Eu to each well.

-

Add 5 µL of diluted dye-labeled acceptor to each well.

-

Initiate the reaction by adding 5 µL of diluted biotinylated PCSK9 to each well.

-

The final reaction volume is 20 µL.

-

-

Incubation and Measurement:

-

Incubate the plate at room temperature for 2 hours, protected from light.

-

Read the fluorescence intensity in a microplate reader capable of TR-FRET. Measure emission at 620 nm (donor) and 665 nm (acceptor).

-

-

Data Analysis:

-

Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).

-

Determine the percent inhibition for each test compound compared to controls.

-

Plot a dose-response curve for active compounds to determine the IC50 value.

-

Cell-Based NanoBiT® PCSK9-LDLR Interaction Assay

This protocol describes a bioluminescent protein complementation assay to monitor the PCSK9-LDLR interaction on the surface of living cells.

Materials:

-

HEK293 cells stably expressing LgBiT-LDLR

-

Purified PCSK9-SmBiT protein

-

DMEM complete media

-

Opti-MEM

-

Nano-Glo® Live Cell Substrate and Dilution Buffer

-

White, solid-bottom 96-well or 384-well assay plates

-

Luminometer

Protocol:

-

Cell Plating:

-

Plate LgBiT-LDLR HEK293 cells at a density of 10,000-20,000 cells/well in a 96-well plate containing DMEM complete media.

-

Incubate in a cell culture incubator for at least 4 hours to allow for cell attachment.

-

-

Assay Procedure:

-

Carefully remove the culture medium from the wells.

-

Replace with 25 µL of Opti-MEM containing PCSK9-SmBiT (e.g., final concentration of 0.8 µg/mL).

-

Add 25 µL of Opti-MEM containing the test compound at a 2x concentration. For controls, add Opti-MEM with vehicle.

-

-

Incubation and Measurement:

-

Incubate the plate at 37°C for 1 hour.

-

Prepare the Nano-Glo® Live Cell Substrate by diluting it 1:20 in the provided buffer.

-

Add 12.5 µL of the diluted substrate to each well.

-

Incubate at room temperature for 15 minutes.

-

Measure the luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

Calculate the percent inhibition of the luminescent signal for each test compound relative to controls.

-

Determine EC50 or IC50 values from dose-response curves for active compounds.

-

Cell-Based Fluorescent LDL Uptake Assay

This functional assay measures the ability of cells to take up fluorescently labeled LDL, a process that is inhibited by PCSK9. Test compounds are screened for their ability to reverse this inhibition.

Materials:

-

HepG2 cells

-

Appropriate cell culture medium with and without serum

-

Lipoprotein-depleted serum (optional)

-

Recombinant human PCSK9

-

Fluorophore-Labeled LDL (e.g., LDL-DyLight™ 550)

-

Phosphate-Buffered Saline (PBS)

-

Black, clear-bottom 96-well plates

-

Fluorescence microplate reader or high-content imaging system

Protocol:

-

Cell Culture and Plating:

-

Culture HepG2 cells in their recommended growth medium.

-

Seed approximately 3 x 10^4 cells/well in a 96-well plate and allow them to adhere and grow overnight.

-

-

Cholesterol Starvation:

-

To upregulate LDLR expression, starve the cells of exogenous cholesterol. Gently aspirate the growth medium and replace it with serum-free medium or medium containing lipoprotein-deficient serum.

-

Incubate the cells for 4-8 hours or overnight, depending on the cell line's tolerance.

-

-

Compound and PCSK9 Treatment:

-

Following starvation, treat the cells with recombinant PCSK9 (e.g., 10 µg/mL) in the presence of various concentrations of the test compound. Include appropriate vehicle and no-PCSK9 controls.

-

Incubate for 1-6 hours at 37°C.

-

-

LDL Uptake:

-

Add the fluorescently labeled LDL working solution to each well.

-

Incubate at 37°C for an additional 3-4 hours.

-

-

Measurement:

-

Aspirate the medium containing the labeled LDL.

-

Wash the cells three times with PBS to remove any unbound LDL.

-

Add 100 µL of PBS or an appropriate assay buffer to each well.

-

Measure the fluorescence using a microplate reader or quantify cellular fluorescence using a high-content imaging system.

-

-

Data Analysis:

-

Determine the fluorescence intensity for each well.

-

Calculate the percentage reversal of PCSK9-mediated inhibition of LDL uptake for each test compound.

-

Generate dose-response curves to determine the EC50 for active compounds.

-

Conclusion

The HTS assays described provide a robust toolkit for the discovery and characterization of novel PCSK9 modulators. Biochemical assays like TR-FRET and AlphaLISA are well-suited for screening large compound libraries for direct binders to PCSK9 or the PCSK9/LDLR complex. Cell-based assays, including the NanoBiT® protein complementation and fluorescent LDL uptake assays, offer the advantage of assessing compound activity in a more physiologically relevant environment. The choice of the primary screening assay and subsequent secondary assays should be guided by the specific objectives of the drug discovery program. These detailed protocols provide a foundation for implementing these powerful screening technologies in the search for the next generation of cholesterol-lowering therapeutics.

References

- 1. Cell-based, bioluminescent assay for monitoring the interaction between PCSK9 and the LDL receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Vitro Assays for the Discovery of PCSK9 Autoprocessing Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

Application Notes and Protocols: Administration of a Novel PCSK9 Modulator in a Mouse Model of Atherosclerosis

These application notes provide a comprehensive overview of the administration and efficacy of a novel proprotein convertase subtilisin/kexin type 9 (PCSK9) inhibitory peptide in a mouse model of atherosclerosis. The provided protocols and data are intended for researchers, scientists, and drug development professionals working on novel therapies for cardiovascular disease.

Introduction

Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of plasma cholesterol levels. It functions by binding to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, targeting it for lysosomal degradation.[1][2][3] This reduction in LDLR levels leads to decreased clearance of low-density lipoprotein cholesterol (LDL-C) from the circulation, a major risk factor for the development of atherosclerosis.[2] Inhibition of PCSK9 is a clinically validated therapeutic strategy to lower LDL-C and reduce the risk of cardiovascular events.[1] This document outlines the application of a novel PCSK9 inhibitory peptide in a preclinical mouse model of atherosclerosis, summarizing its effects on lipid profiles and atherosclerotic plaque development.

Data Summary

The following tables summarize the quantitative data from a study evaluating a novel PCSK9 inhibitory peptide in a mouse model of atherosclerosis.

Table 1: Effects of a Novel PCSK9 Inhibitory Peptide on Plasma Lipids

| Treatment Group | Change in Total Cholesterol (%) | Change in Triglycerides (%) |

| Vehicle Control | - | - |

| Evinacumab | -44 | -55 |

| PCSK9 Inhibitory Peptide | -69 | -68 |

| Combination (Evinacumab + PCSK9 Inhibitory Peptide) | -74 | -81 |

Data derived from a study in APOE3-Leiden.CETP mice fed a Western diet.*

Table 2: Effects of a Novel PCSK9 Inhibitory Peptide on Atherosclerotic Lesion Size

| Treatment Group | Reduction in Atherosclerotic Lesion Size (%) |

| Vehicle Control | - |

| Evinacumab | -72 |

| PCSK9 Inhibitory Peptide | -97 |

| Combination (Evinacumab + PCSK9 Inhibitory Peptide) | -98 |

Data derived from a study in APOE3-Leiden.CETP mice fed a Western diet.*

Signaling Pathway and Mechanism of Action

PCSK9 plays a crucial role in cholesterol homeostasis by promoting the degradation of the LDL receptor. The novel inhibitory peptide described in the reference study interferes with this process, leading to increased LDL receptor recycling and enhanced clearance of LDL-C from the circulation.

Caption: PCSK9 signaling pathway and the mechanism of a PCSK9 inhibitory peptide.

Experimental Protocols

The following protocols are based on methodologies described for studying PCSK9 inhibitors in mouse models of atherosclerosis.

Animal Model

-

Model: APOE*3-Leiden.CETP mice are a well-established model for studying lipid-lowering therapies as they develop human-like hyperlipidemia and atherosclerosis when fed a Western-style diet.

-

Housing: Mice should be housed in a temperature- and light-controlled environment with ad libitum access to food and water.

-

Diet: To induce atherosclerosis, mice are typically fed a Western-style diet containing a high percentage of fat and cholesterol.

Administration of PCSK9 Inhibitory Peptide

-

Formulation: The PCSK9 inhibitory peptide should be formulated in a sterile, biocompatible vehicle suitable for the chosen route of administration.

-

Route of Administration: The route of administration will depend on the properties of the specific modulator. Common routes for peptides include subcutaneous or intravenous injection.

-

Dosing Regimen: The dosing frequency and concentration should be determined based on preliminary pharmacokinetic and pharmacodynamic studies. In the referenced study, the treatment period was several weeks to assess the impact on atherosclerosis development.

Assessment of Efficacy

-

Blood Collection: Collect blood samples from the mice at baseline and at specified time points throughout the study. The retro-orbital sinus or tail vein are common collection sites.

-

Plasma Separation: Centrifuge the blood samples to separate the plasma.

-

Lipid Measurement: Analyze plasma samples for total cholesterol, triglycerides, and lipoprotein profiles using commercially available enzymatic assays and, if required, size-exclusion chromatography.

-

Tissue Harvest: At the end of the study, euthanize the mice and perfuse the vascular system with phosphate-buffered saline (PBS) followed by a fixative (e.g., 4% paraformaldehyde).

-

Aorta Dissection: Carefully dissect the entire aorta from the heart to the iliac bifurcation.

-

En Face Analysis:

-

Clean the aorta of surrounding adipose and connective tissue.

-

Open the aorta longitudinally and pin it flat on a suitable surface.

-

Stain the aorta with a lipid-soluble dye such as Oil Red O to visualize atherosclerotic plaques.

-

Capture high-resolution images of the stained aorta.

-

Quantify the plaque area as a percentage of the total aortic surface area using image analysis software.

-

-

Aortic Root Histology:

-

Embed the aortic root in a cryo-embedding medium (e.g., OCT).

-

Prepare serial cryosections of the aortic root.

-

Perform histological staining (e.g., Hematoxylin and Eosin for general morphology, Masson's trichrome for collagen) and immunohistochemistry (e.g., for macrophages) to assess plaque composition and stability.

-

Quantify lesion area and composition using image analysis software.

-

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating a PCSK9 modulator in a mouse model of atherosclerosis.

References

- 1. Efficacy of a novel PCSK9 inhibitory peptide alone and with evinacumab in a mouse model of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Effect of PCSK9 on atherosclerotic cardiovascular diseases and its mechanisms: Focus on immune regulation [frontiersin.org]

- 3. researchgate.net [researchgate.net]

Application Notes and Protocols for CRISPR-Based PCSK9 Editing

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of CRISPR-based technologies for editing the PCSK9 gene, a key regulator of low-density lipoprotein (LDL) cholesterol levels. The protocols and data presented are based on preclinical and clinical studies of in vivo CRISPR-based therapies, offering a detailed guide for researchers in the field of cardiovascular drug development.

Introduction